![molecular formula C19H17ClN8 B4361790 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1005560-39-3](/img/structure/B4361790.png)
2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C19H17ClN8 and its molecular weight is 392.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.1264703 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 320.77 g/mol. The structure features multiple heterocycles including pyrazole and triazole rings, which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have indicated that compounds containing pyrazole and triazole moieties exhibit significant biological activities including:
- Anticancer Activity : Several studies have highlighted the potential of pyrazole derivatives in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : Compounds have been investigated for their roles in reducing inflammation.
The anticancer activity of the compound is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been proposed:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
- Caspase Activation : Induction of caspase activity has been observed, which is crucial for the apoptotic process .
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G2/M phase .
Case Studies
A study conducted on a series of pyrazolo[3,4-b]pyridines demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The most promising candidates showed IC50 values in the low micromolar range .
Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
7d | MDA-MB-231 | 1.0 | Apoptosis induction |
7h | HepG2 | 2.5 | Microtubule destabilization |
10c | A549 | 10.0 | Caspase activation |
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several bacterial strains. Preliminary results suggest moderate antibacterial activity, particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Scientific Research Applications
Medicinal Chemistry Applications
This compound exhibits significant pharmacological properties that make it a candidate for drug development.
1. Anticancer Activity
Research has indicated that the compound possesses anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound could effectively induce apoptosis in breast cancer cells by modulating key signaling pathways related to cell survival and growth .
2. Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Its structure allows it to interact with microbial targets, leading to inhibition of growth. Notably, compounds with similar pyrazole structures have shown effectiveness against resistant strains of bacteria, suggesting that this compound may also hold similar potential .
3. Anti-inflammatory Effects
In vitro studies have indicated that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in treating conditions characterized by chronic inflammation such as rheumatoid arthritis or inflammatory bowel disease .
Materials Science Applications
Beyond medicinal uses, this compound has potential applications in materials science.
1. Polymer Chemistry
The unique structure of 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can serve as a monomer or additive in polymer synthesis. It can be utilized in the development of advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices has been shown to enhance the thermal stability and mechanical strength of the resulting materials .
2. Coatings and Films
Due to its chemical stability and resistance to degradation, this compound can be used in formulating protective coatings and films. These coatings can provide barriers against environmental factors such as moisture and UV radiation, making them suitable for various industrial applications .
Case Studies
Several case studies highlight the effectiveness of this compound in different applications:
Properties
IUPAC Name |
4-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN8/c1-11-16(20)12(2)27(24-11)9-13-5-4-6-14(7-13)17-23-19-15-8-22-26(3)18(15)21-10-28(19)25-17/h4-8,10H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHHQTBBJVNCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105494 | |
Record name | 2-[3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501105494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005560-39-3 | |
Record name | 2-[3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005560-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501105494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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